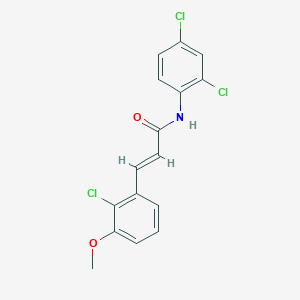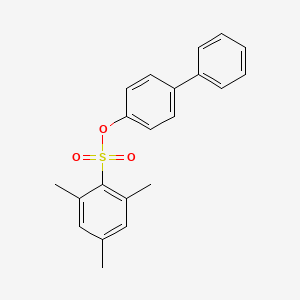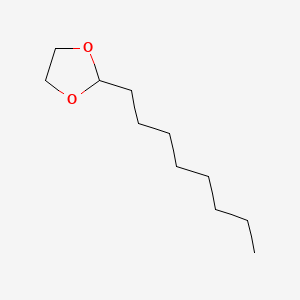
2-Octyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-1,3-dioxolane is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.297 g/mol . It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring substituted with an octyl group.
Preparation Methods
2-Octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol . One common method involves the condensation of carbonyl compounds with vicinal diols in the presence of a dehydrating agent such as dimethyldichlorosilane . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Octyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the dioxolane ring is opened or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Octyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: It serves as a model compound in studies involving dioxolane derivatives.
Medicine: Research explores its potential as a skin penetration enhancer.
Mechanism of Action
The mechanism of action of 2-Octyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. In biological systems, it can disrupt lipid membranes, enhancing the penetration of other compounds . This property makes it valuable in transdermal drug delivery systems.
Comparison with Similar Compounds
2-Octyl-1,3-dioxolane can be compared with other dioxolanes such as:
1,3-Dioxolane: A simpler dioxolane without the octyl substitution.
2-Butyl-1,3-dioxolane: Similar structure but with a butyl group instead of an octyl group.
2-Methyl-1,3-dioxolane: Contains a methyl group, making it less hydrophobic than this compound. The uniqueness of this compound lies in its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
5432-30-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-octyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h11H,2-10H2,1H3 |
InChI Key |
AXDFTMWKPNDOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



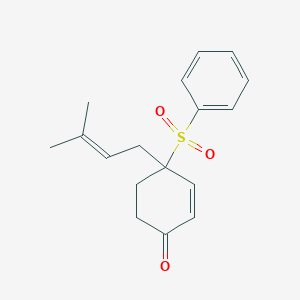

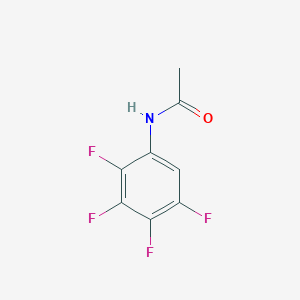

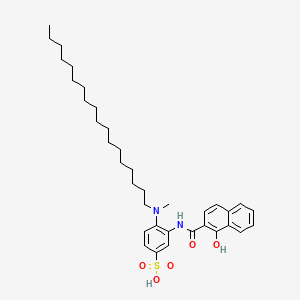



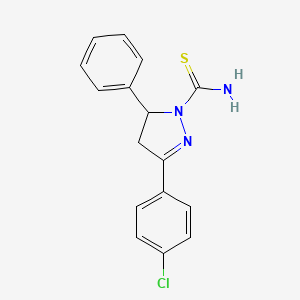
![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

